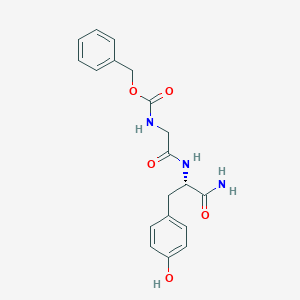

Z-Gly-tyr-NH2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl N-[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c20-18(25)16(10-13-6-8-15(23)9-7-13)22-17(24)11-21-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,23H,10-12H2,(H2,20,25)(H,21,26)(H,22,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZXAAJFIOIYGD-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Gly-Tyr-NH2: A Versatile Dipeptide in Biochemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbobenzoxy-glycyl-L-tyrosine amide, commonly abbreviated as Z-Gly-Tyr-NH2, is a protected dipeptide that serves as a valuable tool in the field of biochemistry. Its structure, featuring a carbobenzoxy (Z) group protecting the N-terminus of the glycine residue, makes it particularly useful in peptide synthesis and as a substrate for certain proteolytic enzymes. This guide provides a comprehensive overview of the known applications of this compound, with a focus on its role in enzymatic reactions.

Core Applications in Biochemistry

The primary application of this compound in biochemistry is as a substrate in both the synthesis and hydrolysis of peptide bonds, catalyzed by specific proteases.

Enzymatic Peptide Synthesis

This compound is a precursor in the enzymatic synthesis of larger peptides. The carbobenzoxy protecting group allows for controlled, regioselective formation of peptide bonds. Research has demonstrated the utility of this compound in protease-catalyzed peptide synthesis.

One notable example is the use of the PST-01 protease from Pseudomonas aeruginosa PST-01 for the synthesis of this compound itself. In a reaction mixture containing 60% (v/v) dimethylsulfoxide, this enzymatic synthesis can achieve a high equilibrium yield.[1][2]

Quantitative Data on Enzymatic Synthesis

| Enzyme | Substrates | Solvent Conditions | Maximum Equilibrium Yield (%) | Reference |

| PST-01 Protease | Z-Gly + Tyr-NH2 | 60% (v/v) Dimethylsulfoxide | 81.9 | [1][2] |

| Glycyl Endopeptidase | Z-Gly + Tyr-NH2 | Solid-to-solid synthesis | Data not available |

Experimental Protocols

Protocol: Enzymatic Synthesis of this compound using PST-01 Protease

This protocol is adapted from the described synthesis of carbobenzoxy-glycyl-l-tyrosine amide.[1][2]

1. Materials:

- PST-01 Protease (from Pseudomonas aeruginosa PST-01)

- N-carbobenzoxy-glycine (Z-Gly)

- L-tyrosine amide (Tyr-NH2)

- Dimethylsulfoxide (DMSO)

- Appropriate buffer (e.g., Tris-HCl, pH 8.0)

- High-Performance Liquid Chromatography (HPLC) system for analysis

2. Reaction Setup:

- Prepare a reaction mixture containing the appropriate buffer and 60% (v/v) DMSO.

- Dissolve the substrates, Z-Gly and Tyr-NH2, in the reaction mixture to their desired final concentrations.

- Equilibrate the reaction mixture to the optimal temperature for PST-01 protease activity.

- Initiate the reaction by adding a predetermined amount of PST-01 protease.

3. Reaction Monitoring and Analysis:

- At various time points, withdraw aliquots from the reaction mixture.

- Quench the enzymatic reaction in the aliquots, for example, by adding a strong acid like trifluoroacetic acid (TFA).

- Analyze the composition of the quenched aliquots by reverse-phase HPLC to quantify the formation of this compound and the consumption of the substrates.

- Continue monitoring until the reaction reaches equilibrium, as indicated by the stabilization of product and substrate concentrations.

4. Product Yield Calculation:

- Calculate the equilibrium yield of this compound based on the initial amount of the limiting substrate and the final concentration of the product determined by HPLC.

Logical Relationships and Workflows

The enzymatic synthesis of this compound can be visualized as a straightforward workflow.

Caption: Workflow for the enzymatic synthesis of this compound.

Signaling Pathways

Currently, there is no direct evidence in the available scientific literature to suggest a role for this compound in specific cellular signaling pathways. Its utility is primarily established as a synthetic intermediate and a substrate for in vitro enzymatic studies.

Conclusion

This compound is a valuable dipeptide derivative for researchers in biochemistry and drug development. Its primary application lies in the enzymatic synthesis of peptides, where it serves as a protected building block. While its use as a substrate for detailed kinetic analysis of proteases is plausible, specific quantitative data to that effect are not prominently available. The provided synthesis protocol and workflow offer a foundational understanding for the utilization of this compound in a laboratory setting. Further research is warranted to explore its potential as a specific substrate for a wider range of proteases and to investigate any potential roles in biological systems.

References

An In-depth Technical Guide to the Synthesis and Purification of Z-Gly-Tyr-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide Z-Gly-Tyr-NH2. The methodologies detailed herein are grounded in established principles of peptide chemistry, offering a reproducible framework for the laboratory-scale production of this versatile molecule. This compound, a dipeptide derivative, is a valuable building block in peptide synthesis and various pharmaceutical research applications. The benzyloxycarbonyl (Z) protecting group on the glycine residue enhances its stability and utility in further peptide chain elongation.

Synthesis and Purification Overview

The synthesis of this compound is typically achieved through a solution-phase approach, which is well-suited for the production of smaller peptides. The overall synthetic strategy involves a two-step process:

-

Preparation of L-Tyrosinamide (Tyr-NH2): The synthesis begins with the conversion of L-Tyrosine to its methyl ester hydrochloride, followed by amidation to yield the C-terminal amide.

-

Peptide Coupling: The N-terminally protected Z-Glycine (Z-Gly-OH) is then coupled with L-Tyrosinamide using a suitable activating agent to form the desired dipeptide, this compound.

Subsequent purification of the final product is critical to remove unreacted starting materials, coupling reagents, and byproducts. Recrystallization is a common and effective method for obtaining high-purity this compound.

Experimental Protocols

Step 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

This procedure outlines the esterification of L-Tyrosine using thionyl chloride in methanol.

Materials:

-

L-Tyrosine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl2)

Procedure:

-

Suspend L-Tyrosine (e.g., 10 mmol) in methanol (e.g., 20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to -10 °C in an ice-salt bath.

-

Slowly add thionyl chloride (e.g., 15 mmol) dropwise to the stirred suspension, ensuring the temperature remains below room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

The resulting white solid, L-Tyrosine methyl ester hydrochloride, can be dried under vacuum.[1]

Step 2: Synthesis of L-Tyrosinamide (Tyr-NH2)

This protocol describes the amidation of L-Tyrosine methyl ester hydrochloride.

Materials:

-

L-Tyrosine methyl ester hydrochloride

-

Ammonia solution (e.g., saturated in methanol or aqueous)

Procedure:

-

Dissolve the L-Tyrosine methyl ester hydrochloride in a minimal amount of the chosen ammonia solution.

-

Stir the solution at room temperature in a sealed vessel. The reaction progress should be monitored by TLC.

-

Upon completion, remove the solvent under reduced pressure to yield crude L-Tyrosinamide. This can be used in the next step with or without further purification.

Step 3: Coupling of Z-Gly-OH and L-Tyrosinamide to form this compound

This section details the peptide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

-

Z-Glycine (Z-Gly-OH)

-

L-Tyrosinamide (Tyr-NH2)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF) or other suitable solvent

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a base)

Procedure:

-

Dissolve Z-Gly-OH (e.g., 1.0 equivalent) and HOBt (e.g., 1.1 equivalents) in DMF.

-

Add EDC (e.g., 1.1 equivalents) to the solution and stir for a short period to pre-activate the carboxylic acid.

-

In a separate flask, dissolve L-Tyrosinamide (e.g., 1.0 equivalent) in DMF and add the base (e.g., TEA, 1.1 equivalents).

-

Add the L-Tyrosinamide solution to the activated Z-Gly-OH solution.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent. The organic layer is then washed, dried, and concentrated.

Step 4: Purification of this compound by Recrystallization

This final step purifies the crude dipeptide.

Materials:

-

Crude this compound

-

Ethanol (EtOH)

-

Water (H2O)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Slowly add hot water to the solution until turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystalline product by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Z-Glycine (Z-Gly-OH) | C10H11NO4 | 209.20 | White solid, N-terminally protected glycine. |

| L-Tyrosine | C9H11NO3 | 181.19 | White crystalline powder, essential amino acid. |

Table 2: Properties of Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Purity |

| L-Tyrosine Methyl Ester HCl | C10H14ClNO3 | 231.68 | >95%[1] | High |

| L-Tyrosinamide | C9H12N2O2 | 180.21 | Variable | Used directly |

Table 3: Properties and Characterization of this compound

| Property | Value | Reference |

| Molecular Formula | C19H21N3O5 | [2] |

| Molecular Weight | 371.39 g/mol | [2] |

| Melting Point | 171 - 175 °C | [2] |

| Appearance | White to off-white powder | [2] |

| Purity (HPLC) | ≥ 98% | |

| 1H NMR | Data to be determined experimentally | |

| Mass Spec (m/z) | Data to be determined experimentally |

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

References

Z-Gly-tyr-NH2 molecular weight and formula

An In-depth Technical Guide to Z-Gly-Tyr-NH2

This guide provides comprehensive technical information on the synthetic peptide this compound, intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Core Molecular Data

This compound, also known as N-Carbobenzyloxy-glycyl-L-tyrosinamide, is a dipeptide derivative. The "Z" group, or carbobenzyloxy (Cbz) group, is a common N-terminal protecting group used in peptide synthesis to prevent unwanted reactions at the amino terminus of glycine.[1][2] This protection enhances the stability and solubility of the peptide, making it a valuable intermediate in the synthesis of more complex bioactive peptides for research in areas such as neurological disorders and cancer therapy.[3]

The key quantitative data for this compound and its constituent components are summarized in the table below. The molecular formula and weight for this compound have been calculated based on the covalent coupling of Z-Gly-OH and Tyr-NH2 with the removal of one water molecule during peptide bond formation.

| Compound/Component | Chemical Formula | Molar Mass ( g/mol ) |

| This compound | C19H21N3O5 | 371.39 |

| Z-Gly-OH (N-Carbobenzyloxyglycine) | C10H11NO4 | 209.20[4] |

| Glycine (Gly) | C2H5NO2 | 75.07 |

| L-Tyrosine amide (Tyr-NH2) | C9H12N2O2 | 180.20 |

| Z (Carbobenzyloxy) group | C8H7O2 | 135.14 |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound and similar peptides is commonly achieved through solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the manual synthesis of a dipeptide like this compound on a resin support.

Materials:

-

Rink Amide resin

-

Fmoc-Tyr(tBu)-OH (Fmoc and side-chain protected Tyrosine)

-

Fmoc-Gly-OH (Fmoc protected Glycine)

-

Z-OSu (N-Carbobenzyloxy-succinimide) or Z-Cl (Benzyl chloroformate) for N-terminal capping

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Tyrosine): Fmoc-Tyr(tBu)-OH is pre-activated with HBTU and DIPEA in DMF and then added to the deprotected resin. The coupling reaction is allowed to proceed for 2 hours. The resin is washed to remove excess reagents.

-

Fmoc Deprotection: The Fmoc group from the newly coupled Tyrosine is removed using 20% piperidine in DMF, followed by washing.

-

Second Amino Acid Coupling (Glycine): Fmoc-Gly-OH is activated and coupled to the resin-bound Tyrosine as described in step 3.

-

Fmoc Deprotection: The Fmoc group from Glycine is removed.

-

N-terminal Capping with Z-group: The N-terminal amino group of Glycine is capped by reacting the peptide-resin with Z-OSu or Z-Cl in the presence of a base like DIPEA in DMF.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting group (tBu on Tyrosine) is removed simultaneously by treatment with a TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Caption: Logical relationship of the molecular components of this compound.

References

The Strategic Role of the Benzyloxycarbonyl (Z) Group in the Synthesis of Glycyl-Tyrosine Amide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the benzyloxycarbonyl (Z or Cbz) protecting group in the chemical synthesis of the dipeptide Z-Gly-Tyr-NH2. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the underlying chemistry, experimental methodologies, and analytical considerations. This document delves into the rationale for employing the Z-group, its introduction and cleavage, and presents quantitative data and detailed protocols for the synthesis and deprotection of this compound.

The Benzyloxycarbonyl (Z) Group: A Cornerstone in Peptide Synthesis

The benzyloxycarbonyl group is a widely utilized N-protecting group in peptide synthesis. Its primary function is to temporarily block the reactive N-terminal amino group of an amino acid, thereby preventing unwanted side reactions during peptide bond formation. The Z-group offers several advantages, including its straightforward introduction, the crystallinity it often imparts to the protected amino acids, and its stability under a range of reaction conditions. Furthermore, it can be removed under conditions that typically do not affect other protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyl esters, offering a degree of orthogonality in complex synthetic strategies.

The stability of the Z-group to acidic and basic conditions allows for the selective deprotection of other functional groups, a crucial aspect in the stepwise elongation of a peptide chain.

Synthesis of this compound: An Enzymatic Approach

While chemical coupling methods are prevalent, enzymatic synthesis offers a green and highly specific alternative for peptide bond formation. Proteases, such as α-chymotrypsin, can catalyze the formation of peptide bonds in a process known as reverse proteolysis. This approach is particularly advantageous as it proceeds under mild conditions and often with high stereoselectivity, minimizing the risk of racemization.

Quantitative Data for Enzymatic Synthesis

The yield of enzymatic peptide synthesis is influenced by several factors, including pH, temperature, enzyme concentration, and substrate concentrations. The following table summarizes typical conditions and yields for the α-chymotrypsin-catalyzed synthesis of a dipeptide amide, which can be considered representative for the synthesis of this compound.

| Parameter | Optimal Condition | Predicted Yield (%) | Actual Yield (%) |

| Incubation Time | 30.9 min | 98.0 | 95.1[1] |

| Temperature | 35.8 °C | 98.0 | 95.1[1] |

| Enzyme Activity | 159.2 U | 98.0 | 95.1[1] |

| pH | 8.98 | 98.0 | 95.1[1] |

Experimental Protocol: α-Chymotrypsin-Catalyzed Synthesis of this compound

This protocol is based on established methods for enzymatic dipeptide synthesis.

Materials:

-

N-α-Z-Glycine (Z-Gly-OH)

-

Tyrosine amide (Tyr-NH2)

-

α-Chymotrypsin

-

Biphasic solvent system (e.g., ethyl acetate/water)

-

Buffer solution (e.g., Tris-HCl, pH 8.98)

-

Solutions for pH adjustment (e.g., dilute NaOH or HCl)

Procedure:

-

Dissolve Z-Gly-OH and Tyr-NH2 in the aqueous buffer at the desired concentrations.

-

Adjust the pH of the solution to 8.98.

-

Add the biphasic organic solvent to the reaction mixture.

-

Initiate the reaction by adding α-chymotrypsin to the mixture.

-

Incubate the reaction at 35.8 °C with gentle stirring for approximately 31 minutes.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding a denaturing agent or by rapid pH change).

-

Separate the organic and aqueous phases. The product, this compound, is expected to be in the organic phase.

-

Wash the organic phase with an acidic solution and then with a basic solution to remove unreacted starting materials.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or chromatography.

Deprotection of this compound: Releasing the Free Dipeptide

The removal of the Z-group is a critical step to yield the final dipeptide, Gly-Tyr-NH2. Catalytic transfer hydrogenation is a mild and efficient method for this purpose, utilizing a hydrogen donor in the presence of a palladium catalyst.

Quantitative Data for Z-Group Cleavage

Catalytic transfer hydrogenation offers high yields for the deprotection of Z-protected amino acids and peptides.

| Z-Protected Substrate | Hydrogen Donor | Catalyst | Yield (%) |

| Z-Glycine | Formic Acid | 10% Pd/C | 95 |

| Z-Phenylalanine | Formic Acid | 10% Pd/C | 95 |

| Z-Alanine | Formic Acid | 10% Pd/C | 95 |

| Z-Methionine | Formic Acid | 10% Pd/C | 89 |

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol outlines a general procedure for the removal of the Z-group from a dipeptide.

Materials:

-

This compound

-

Methanol or another suitable solvent

-

10% Palladium on carbon (Pd/C) catalyst

-

Formic acid or another hydrogen donor (e.g., ammonium formate, 1,4-cyclohexadiene)

Procedure:

-

Dissolve this compound in methanol.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Add formic acid as the hydrogen donor to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Evaporate the combined filtrate and washings under reduced pressure to obtain the crude Gly-Tyr-NH2.

-

Purify the product as necessary, for example, by recrystallization or chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the progress of both the synthesis and deprotection reactions, as well as for assessing the purity of the final product. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). The separation is achieved by running a gradient of the organic solvent. The retention times of this compound and Gly-Tyr-NH2 will differ significantly due to the presence of the hydrophobic Z-group in the former.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures and workflows.

Caption: Chemical structures of this compound and Gly-Tyr-NH2.

Caption: General workflow for the synthesis of Gly-Tyr-NH2.

Caption: Deprotection of the Z-group via catalytic hydrogenation.

References

Unveiling Z-Gly-Tyr-NH2: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-glycyl-L-tyrosine amide, commonly abbreviated as Z-Gly-Tyr-NH2, is a dipeptide derivative that has found utility in the realms of peptide chemistry and biochemical research. Its structure, featuring a benzyloxycarbonyl (Z) protecting group on the glycine residue and an amide at the C-terminus of tyrosine, confers specific chemical properties that have made it a valuable tool in various experimental contexts. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, early applications, and the evolution of its use in scientific inquiry.

Discovery and Initial Synthesis

The precise historical record of the first synthesis of this compound is not prominently documented in readily available literature. However, its emergence is intrinsically linked to the development of peptide synthesis methodologies in the mid-20th century. The introduction of the benzyloxycarbonyl (Z) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement in peptide chemistry, providing a removable protecting group for the amino terminus of amino acids and enabling the controlled, stepwise synthesis of peptides.

It is highly probable that this compound was first synthesized as a model peptide to investigate and refine these early peptide synthesis techniques. The synthesis would have served as a practical example for demonstrating the efficacy of coupling methods and the stability of the protecting group and the C-terminal amide under various reaction conditions.

While a definitive seminal publication for its first synthesis is not readily identifiable, the general chemical principles for its creation would have followed the established methods of the time.

Experimental Protocol: Classical Chemical Synthesis (Hypothetical Reconstruction)

The following protocol is a reconstruction based on the common peptide synthesis techniques available from the mid-20th century onwards.

Objective: To synthesize N-Carbobenzoxy-glycyl-L-tyrosine amide (this compound).

Materials:

-

N-Carbobenzoxy-glycine (Z-Gly-OH)

-

L-Tyrosine amide (Tyr-NH2)

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a base)

-

Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA) for workup

-

Sodium bicarbonate (NaHCO3) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Activation of Z-Gly-OH: In a round-bottom flask, dissolve Z-Gly-OH in an anhydrous solvent. Cool the solution in an ice bath. Add one equivalent of the coupling agent (e.g., DCC) and stir for a short period to form the active ester or symmetrical anhydride.

-

Coupling Reaction: To the activated Z-Gly-OH solution, add a solution of L-Tyrosine amide in the same anhydrous solvent, followed by the addition of a base such as TEA or DIPEA to neutralize the hydrochloride salt of the amino acid amide if necessary.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a dilute acid solution (e.g., 1N HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted Z-Gly-OH, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent gradient to yield pure this compound.

-

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Early Applications: A Tool for Enzymology

Following its initial synthesis, this compound found a significant role as a substrate in the field of enzymology, particularly for studying proteolytic enzymes. The peptide bond between glycine and tyrosine is a target for several proteases, and the presence of the Z-group and the C-terminal amide allowed for the development of specific and convenient assays.

One of the key applications was as a substrate for chymotrypsin . Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like tyrosine. The cleavage of this compound by chymotrypsin would yield Z-Glycine and Tyrosine amide. The rate of this reaction could be monitored by various analytical techniques, providing valuable insights into the enzyme's kinetics and mechanism of action.

Evolution of Synthesis: Enzymatic Approaches

With the advancement of biotechnology, enzymatic methods for peptide synthesis emerged as a greener and more specific alternative to traditional chemical synthesis. This compound became a model substrate for exploring and optimizing these enzymatic approaches.

A notable example is the use of glycyl endopeptidase for the synthesis of this compound. This enzyme catalyzes the formation of a peptide bond between an N-terminally protected glycine (the acyl donor) and a C-terminally protected or amidated amino acid (the nucleophile).

Experimental Protocol: Glycyl Endopeptidase Catalyzed Synthesis

This protocol is based on published research on the solid-to-solid synthesis of model peptides.

Objective: To synthesize this compound using glycyl endopeptidase.

Materials:

-

N-Carbobenzoxy-glycine (Z-Gly-OH) as the acyl donor substrate.

-

L-Tyrosine amide (H-Tyr-NH2) as the nucleophile substrate.

-

Glycyl endopeptidase (from a suitable source, e.g., Carica papaya).

-

Solid cysteine (as a protective agent for the enzyme).

-

Buffer solution (e.g., phosphate buffer at a specific pH).

-

High-Performance Liquid Chromatography (HPLC) system for analysis.

Procedure:

-

Substrate Preparation: The solid substrates, Z-Gly-OH and H-Tyr-NH2, are weighed in a specific molar ratio (e.g., 2:1).

-

Enzyme and Additive: Solid cysteine and the glycyl endopeptidase are added to the substrate mixture.

-

Reaction Initiation: A minimal amount of buffer is added to moisten the solid mixture and initiate the reaction.

-

Incubation: The reaction mixture is incubated at a controlled temperature with gentle agitation.

-

Reaction Monitoring and Analysis: At different time intervals, samples are taken from the reaction mixture, dissolved in a suitable solvent, and analyzed by HPLC to determine the concentration of the product, this compound, and the remaining substrates.

-

Data Analysis: The initial reaction rate and the final yield are calculated from the HPLC data.

Data Presentation: Enzymatic Synthesis of this compound

The following table summarizes hypothetical quantitative data that could be obtained from such an experiment, illustrating the effect of substrate molar ratio on the synthesis of this compound.

| Substrate Molar Ratio (Z-Gly-OH : H-Tyr-NH2) | Initial Rate (nmol min⁻¹ mg enzyme⁻¹) | Final Yield (%) |

| 1:1 | 152 | 75 |

| 1.5:1 | 185 | 85 |

| 2:1 | 210 | 92 |

| 1:1.5 | 110 | 60 |

Biological Significance and Further Research

While initially serving as a tool in peptide chemistry and enzymology, the potential biological activities of this compound and similar small peptides have been a subject of interest. The presence of a tyrosine residue, a precursor to neurotransmitters like dopamine and norepinephrine, suggests a potential for interaction with neurological pathways. However, specific studies detailing the direct biological effects or signaling pathways of this compound are not extensively reported in the mainstream scientific literature.

Its primary role has remained that of a well-defined chemical entity for methodological development rather than a biologically active agent in its own right.

Logical Relationships and Workflows

Diagram: Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of this compound.

Diagram: Enzymatic Synthesis and Analysis Workflow

Caption: Workflow for enzymatic synthesis and analysis of this compound.

Conclusion

This compound stands as a testament to the foundational work in peptide chemistry. While not a blockbuster molecule in terms of direct therapeutic applications, its history is interwoven with the very fabric of peptide synthesis and enzymology. From its likely origins as a model compound for testing new synthetic methods to its role as a specific substrate for proteases and a model for enzymatic peptide synthesis, this compound has been a quiet but consistent contributor to the advancement of biochemical and pharmaceutical sciences. For researchers today, it remains a well-characterized and accessible tool for a variety of in vitro studies.

physicochemical characteristics of Z-Gly-tyr-NH2

An In-depth Technical Guide to the Physicochemical Characteristics of Z-Gly-Tyr-NH2

Introduction

N-Carbobenzoxy-Glycyl-L-Tyrosine Amide, commonly abbreviated as this compound, is a dipeptide derivative of significant interest in the fields of biochemistry and pharmaceutical research. This compound serves as a crucial building block in peptide synthesis.[1] The presence of the N-terminal benzyloxycarbonyl (Z) group provides protection to the amino group of glycine, enhancing the molecule's stability and controlling reactivity during peptide chain elongation.[1] The C-terminal amide and the tyrosine residue further contribute to its unique properties, making it a valuable precursor for developing therapeutic peptides, particularly those targeting neurological pathways where tyrosine plays a key role as a neurotransmitter precursor.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and synthesis protocols for this compound, intended for researchers and professionals in drug development and peptide chemistry.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁N₃O₅ | [2] |

| Molecular Weight | 371.39 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 171 - 175 °C | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Solubility

Spectroscopic and Analytical Data

Characterization of this compound relies on standard spectroscopic techniques to confirm its identity and purity.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at approximately m/z 372.4.

-

Infrared (IR) Spectroscopy : The IR spectrum would reveal key functional groups. Expected characteristic peaks include strong carbonyl (C=O) stretching vibrations around 1630-1680 cm⁻¹ for the amide bonds and the Z-group urethane, N-H stretching around 3300 cm⁻¹, and aromatic C-H stretching from the tyrosine and Z-group above 3000 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy provide detailed structural information. The ¹H-NMR spectrum would show distinct signals for the aromatic protons of the tyrosine and benzyloxycarbonyl groups, signals for the alpha-protons of the amino acid residues, and the methylene protons of the glycine and benzyl groups.

Experimental Protocols

The following sections detail generalized protocols for the synthesis, purification, and characterization of this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard Fmoc-based solid-phase synthesis approach.

-

Resin Preparation : Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF) for approximately 30 minutes.

-

Fmoc Deprotection : Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH) : Dissolve Fmoc-Tyr(tBu)-OH (3 eq.), a coupling agent like HBTU (3 eq.), and a base like DIEA (6 eq.) in DMF. Add the solution to the deprotected resin and agitate for 2 hours. Wash the resin to remove excess reagents. The tert-butyl (tBu) group protects the tyrosine hydroxyl side chain.

-

Fmoc Deprotection : Repeat the deprotection step with 20% piperidine in DMF to expose the amino group of the resin-bound tyrosine.

-

Second Amino Acid Coupling (Z-Gly-OH) : Activate Z-Gly-OH (3 eq.) using HBTU/DIEA in DMF and couple it to the N-terminus of the resin-bound tyrosine. Allow the reaction to proceed for 2 hours, then wash the resin.

-

Cleavage and Deprotection : Treat the dried peptide-resin with a cleavage cocktail, typically consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2-3 hours. This step cleaves the peptide from the resin and removes the tBu side-chain protecting group from tyrosine.

-

Precipitation and Isolation : Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Protocol 2: Purification by HPLC

-

Sample Preparation : Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO) and dilute it with the initial mobile phase (e.g., 95% water, 5% acetonitrile, with 0.1% TFA).

-

Chromatography : Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Gradient Elution : Use a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% over 30 minutes) in water, with 0.1% TFA added to both solvents.

-

Fraction Collection : Collect fractions corresponding to the major peak detected by UV absorbance at 220 nm and 280 nm.

-

Lyophilization : Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis and subsequent purification of this compound.

Caption: Workflow for the solid-phase synthesis and purification of this compound.

Structural Characterization Logic

This diagram outlines the logical relationship between the molecular structure of this compound and the expected outputs from key analytical techniques.

Caption: Relationship between this compound structure and analytical data.

References

Spectroscopic Analysis of Z-Gly-Tyr-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of the dipeptide Z-Gly-Tyr-NH2 (N-benzyloxycarbonyl-glycyl-L-tyrosinamide). This compound is a valuable building block in peptide synthesis and serves as a substrate in various enzymatic assays. Its characterization is crucial for quality control, structural elucidation, and understanding its interactions in biological systems. This document outlines the expected spectroscopic data and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) Spectroscopy.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Gly-NH | 8.2 - 8.5 | t | 5.0 - 6.0 |

| Tyr-NH | 7.9 - 8.2 | d | 7.0 - 8.0 |

| Aromatic (Tyr) | 6.7 (d), 7.0 (d) | d | 8.0 - 9.0 |

| Aromatic (Z-group) | 7.2 - 7.4 | m | - |

| Tyr-α-CH | 4.4 - 4.7 | m | - |

| Gly-α-CH₂ | 3.8 - 4.0 | d | 5.0 - 6.0 |

| Tyr-β-CH₂ | 2.9 - 3.1 | m | - |

| Z-group CH₂ | 5.0 - 5.2 | s | - |

| Amide-NH₂ | 7.1 (s), 7.5 (s) | s | - |

| Tyr-OH | 9.0 - 9.5 | s | - |

Predicted in a typical deuterated solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (Tyr-amide) | 172 - 174 |

| Carbonyl (Gly-amide) | 169 - 171 |

| Carbonyl (Z-group) | 156 - 158 |

| Aromatic C-O (Tyr) | 155 - 157 |

| Aromatic (Tyr) | 130 (CH), 115 (CH), 128 (Cq) |

| Aromatic (Z-group) | 137 (Cq), 128 (CH), 127 (CH) |

| Tyr-α-CH | 55 - 57 |

| Gly-α-CH₂ | 43 - 45 |

| Tyr-β-CH₂ | 36 - 38 |

| Z-group CH₂ | 65 - 67 |

Predicted in a typical deuterated solvent like DMSO-d₆.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretch | Amide, Amine |

| 3200 - 2500 | O-H stretch | Phenol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| 1710 - 1680 | C=O stretch | Urethane (Z-group) |

| 1680 - 1630 | C=O stretch (Amide I) | Amide |

| 1600 - 1500 | N-H bend (Amide II) | Amide |

| 1600, 1475 | C=C stretch | Aromatic |

| 1250 - 1020 | C-N stretch | Amine, Amide |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the peptide and the desired exchange of labile protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

To aid in the complete assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C one-bond correlations.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent system, such as a mixture of water, acetonitrile, and a small amount of formic acid to promote ionization.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

ESI: Infuse the sample solution directly into the ESI source.

-

MALDI: Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight of the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information. This will reveal the sequence of the peptide and the presence of the Z-protecting group.

-

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the secondary structure of this compound in solution.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer) at a concentration that gives an absorbance of approximately 1.0 at the wavelength of maximum absorption.

-

The buffer should be transparent in the far-UV region (below 250 nm).

-

-

Instrumentation: Use a CD spectropolarimeter.

-

Data Acquisition:

-

Record the CD spectrum in the far-UV region (typically 190-250 nm) to observe signals from the peptide backbone amide bonds.

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Maintain a constant temperature using a Peltier temperature controller.

-

Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

-

The data is typically reported as molar ellipticity [θ] in units of deg·cm²·dmol⁻¹.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a peptide like this compound.

Z-Gly-Tyr-NH2: A Technical Guide to Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility parameters of the dipeptide derivative Z-Gly-Tyr-NH2 (N-α-Cbz-glycyl-L-tyrosinamide). While specific experimental data for this compound is limited in publicly available literature, this document outlines the expected physicochemical properties based on the behavior of similar N-terminally protected peptides and details the requisite experimental protocols for their precise determination.

Core Concepts: Stability and Solubility of this compound

This compound is a dipeptide composed of glycine and tyrosine, with the N-terminus protected by a benzyloxycarbonyl (Z) group and the C-terminus amidated. These modifications significantly influence its stability and solubility compared to its unprotected counterparts. The Z-group, in particular, is known to enhance the stability of peptides.[1]

Stability Profile

The stability of this compound is a critical parameter for its storage, formulation, and application in drug development. Degradation can occur through several pathways, including hydrolysis of the peptide bond and modifications to the amino acid side chains.

Key Stability Considerations:

-

pH-Dependent Hydrolysis: Peptide bonds are susceptible to hydrolysis, a reaction that is often pH-dependent. The stability of this compound is expected to be optimal in the pH range of 5-7. Acidic or basic conditions can catalyze the cleavage of the peptide bond between glycine and tyrosine.

-

Enzymatic Degradation: In biological systems, peptidases and proteases can enzymatically cleave the peptide bond. The N-terminal Z-group can offer some steric hindrance, potentially reducing the rate of enzymatic degradation compared to the unprotected dipeptide. Common enzymes that could potentially hydrolyze the peptide bond include chymotrypsin, which has a preference for cleaving at the C-terminus of aromatic amino acids like tyrosine, and other less specific proteases.[2]

-

Oxidative Stability: The tyrosine residue contains a phenol group which can be susceptible to oxidation. Exposure to oxidizing agents or conditions that promote oxidation should be minimized.

-

Storage Conditions: For long-term storage, lyophilized this compound should be kept at -20°C or below in a desiccated environment to prevent degradation from moisture and temperature fluctuations.[3] Solutions of the peptide are generally less stable and should be prepared fresh. If storage of a solution is necessary, it should be aliquoted and frozen at -20°C or -80°C.[3]

Solubility Parameters

The solubility of this compound is dictated by the interplay of its constituent amino acids and protecting groups with the chosen solvent. The presence of the hydrophobic Z-group and the aromatic side chain of tyrosine, combined with the polar peptide backbone and amide group, results in amphiphilic character.

General Solubility Guidelines:

-

Aqueous Solubility: Due to the hydrophobic nature of the Z-group and the tyrosine side chain, the aqueous solubility of this compound is expected to be low.

-

Organic Solvents: Higher solubility is anticipated in polar organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective solvents. Methanol, ethanol, and acetonitrile may also be suitable, potentially requiring some heating or sonication to achieve complete dissolution.

-

Solvent Mixtures: For biological assays, a common strategy is to dissolve the peptide in a minimal amount of a water-miscible organic solvent like DMSO, followed by dilution with the aqueous buffer to the desired final concentration.

Quantitative Data Summary

Table 1: Stability Profile of this compound (Hypothetical Data)

| Parameter | Condition | Result | Analytical Method |

| Half-life (t½) | pH 5.0, 37°C | Data not available | RP-HPLC |

| pH 7.4, 37°C | Data not available | RP-HPLC | |

| pH 9.0, 37°C | Data not available | RP-HPLC | |

| Enzymatic Stability | Incubation with Chymotrypsin | Data not available | LC-MS |

| Incubation with Trypsin | Data not available | LC-MS | |

| Forced Degradation | 0.1 M HCl, 60°C, 24h | Data not available | UPLC-MS |

| 0.1 M NaOH, 60°C, 24h | Data not available | UPLC-MS | |

| 3% H₂O₂, RT, 24h | Data not available | UPLC-MS |

Table 2: Solubility Parameters of this compound (Hypothetical Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Water | 25 | Data not available | Visual Inspection/UV-Vis |

| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | Data not available | Visual Inspection/UV-Vis |

| Methanol | 25 | Data not available | Gravimetric Analysis |

| Ethanol | 25 | Data not available | Gravimetric Analysis |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric Analysis |

| Dimethylformamide (DMF) | 25 | Data not available | Gravimetric Analysis |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible stability and solubility data.

Stability Analysis Protocol

Objective: To determine the degradation kinetics of this compound under various conditions.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Incubation:

-

pH Stability: Dilute the stock solution into buffers of varying pH (e.g., pH 3, 5, 7.4, 9) to a final concentration of 0.1 mg/mL. Incubate the solutions at a controlled temperature (e.g., 37°C).

-

Enzymatic Stability: Dilute the stock solution into an appropriate buffer (e.g., PBS pH 7.4) containing a specific protease (e.g., chymotrypsin at a 1:100 enzyme-to-substrate ratio). Incubate at 37°C.

-

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

-

Quenching: Stop the degradation process by adding an equal volume of a strong acid (e.g., 10% trifluoroacetic acid) or by flash-freezing in liquid nitrogen. For enzymatic reactions, heat inactivation or the addition of a specific inhibitor can be used.

-

HPLC Analysis:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Flow Rate: 1 mL/min.

-

Detection: UV at 280 nm (due to the tyrosine residue).

-

-

Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.

Solubility Determination Protocol

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology: Saturation Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, PBS, methanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as:

-

UV-Vis Spectroscopy: Measure the absorbance at the λmax of this compound and calculate the concentration using a standard curve.

-

RP-HPLC: As described in the stability protocol, to separate and quantify the dissolved peptide.

-

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow for Stability Analysis

Caption: Workflow for determining the stability of this compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability and solubility of this compound. While specific quantitative data is not extensively published, the provided protocols offer a robust approach for researchers, scientists, and drug development professionals to generate this critical information. The inherent properties of its constituent amino acids and protecting groups suggest that this compound possesses moderate stability and is likely soluble in polar organic solvents. Rigorous experimental validation as outlined in this guide is essential for its successful application in research and development.

References

Methodological & Application

Application Notes and Protocols for Chymotrypsin Assays using Z-Gly-Tyr-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin, a serine protease from the digestive system, plays a crucial role in protein digestion by preferentially cleaving peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1][2] Its activity is central to numerous physiological processes, and its dysregulation is implicated in various pathologies. Therefore, accurate and reliable methods for assaying chymotrypsin activity are indispensable in biochemical research and drug development.

This document provides detailed application notes and protocols for the use of N-carbobenzoxy-glycyl-L-tyrosine amide (Z-Gly-Tyr-NH2) as a substrate for the kinetic analysis of chymotrypsin activity. This compound is a synthetic dipeptide that serves as a specific substrate for chymotrypsin, allowing for the sensitive determination of its enzymatic activity. The N-terminal benzyloxycarbonyl (Z) group provides a hydrophobic character that facilitates binding to the chymotrypsin active site.

Principle of the Assay

The chymotrypsin-catalyzed hydrolysis of the peptide amide bond in this compound results in the formation of Z-Gly and Tyr-NH2. The reaction can be monitored by measuring the appearance of the new primary amine group of Tyr-NH2. This is commonly achieved through a secondary reaction with ninhydrin, which reacts with primary amines to produce a deep purple-colored compound known as Ruhemann's purple. The intensity of this color, which can be quantified spectrophotometrically at 570 nm, is directly proportional to the amount of Tyr-NH2 produced and thus to the chymotrypsin activity.

Alternatively, the hydrolysis of the peptide bond can be monitored in the far-UV region (e.g., 225-230 nm) where a change in absorbance occurs upon peptide bond cleavage. However, this method is more susceptible to interference from other components in the assay mixture.

Data Presentation

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| N-Acetyl-L-phenylalanine ethyl ester | 0.06 | 170 | 2.8 x 10⁶ |

| N-Acetyl-L-tyrosine ethyl ester | 0.7 | 193 | 2.8 x 10⁵ |

| N-Acetyl-L-tryptophan ethyl ester | 0.005 | 47 | 9.4 x 10⁶ |

| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | 0.015 | 19 | 1.3 x 10⁶ |

Note: These values are approximate and can vary depending on the specific assay conditions (pH, temperature, buffer composition).

Experimental Protocols

Protocol 1: Spectrophotometric Assay using Ninhydrin Detection

This protocol describes a discontinuous assay where the chymotrypsin-catalyzed reaction is stopped at specific time points, and the product is quantified using ninhydrin.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

This compound (Substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

Calcium Chloride (CaCl₂) (e.g., 10 mM)

-

Hydrochloric acid (HCl) (for stopping the reaction)

-

Ninhydrin reagent

-

Ethylene glycol (or other suitable solvent for ninhydrin)

-

Spectrophotometer and cuvettes

Procedure:

-

Reagent Preparation:

-

Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to prevent autolysis. The final concentration in the assay will need to be optimized.

-

Substrate Stock Solution: Dissolve this compound in the Tris-HCl buffer. The concentration range should typically span from 0.1 to 5 times the expected K_m.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂. Calcium ions are known to stabilize chymotrypsin.

-

Ninhydrin Reagent: Prepare the ninhydrin solution according to standard laboratory procedures.

-

-

Enzymatic Reaction:

-

Pre-warm the assay buffer and substrate solution to the desired temperature (e.g., 25°C or 37°C).

-

In a series of microcentrifuge tubes, add the appropriate volume of assay buffer and substrate solution.

-

Initiate the reaction by adding a small volume of the chymotrypsin solution to each tube. Start a timer immediately.

-

Incubate the reaction mixtures at the chosen temperature.

-

At defined time intervals (e.g., 1, 2, 5, 10 minutes), stop the reaction in individual tubes by adding a quenching agent, such as a strong acid (e.g., HCl).

-

-

Ninhydrin Detection:

-

To each quenched reaction tube, add the ninhydrin reagent.

-

Heat the tubes in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for color development.

-

Cool the tubes to room temperature.

-

Add a suitable solvent (e.g., ethylene glycol) to dissolve the purple product and bring the volume to a defined level.

-

Measure the absorbance of each sample at 570 nm using a spectrophotometer.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of Tyr-NH2 to correlate absorbance with the amount of product formed.

-

Calculate the initial reaction velocity (v₀) from the linear portion of the product formation versus time plot.

-

To determine K_m and V_max, perform the assay with varying substrate concentrations and plot the initial velocities using a Lineweaver-Burk or Michaelis-Menten plot.

-

Visualizations

Enzymatic Reaction Workflow

Caption: Workflow of the chymotrypsin assay using this compound and ninhydrin detection.

Chymotrypsin Activation Signaling Pathway

Chymotrypsin is synthesized as an inactive zymogen, chymotrypsinogen, in the pancreas to prevent premature proteolytic activity.[3][4][5] Its activation is a critical step in the digestive cascade and is initiated by the enzyme trypsin.

Caption: Activation cascade of chymotrypsinogen to α-chymotrypsin.

Concluding Remarks

The use of this compound as a substrate provides a specific method for assaying chymotrypsin activity. The protocols outlined here, particularly the ninhydrin-based detection method, offer a robust and quantifiable approach for researchers in various fields. It is essential to note that for precise kinetic characterization, experimental determination of K_m and V_max under the specific assay conditions is strongly recommended. These application notes serve as a comprehensive guide to facilitate the accurate measurement of chymotrypsin activity, contributing to a deeper understanding of its role in health and disease.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. V. Determination of pre-steady state kinetic parameters for specific substrate esters by stopped flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

Application Notes and Protocols for Z-Gly-Tyr-NH2 Enzymatic Cleavage Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic cleavage of specific peptide substrates is a fundamental technique in biochemical research and drug development. The synthetic peptide N-Carbobenzoxy-glycyl-L-tyrosine amide (Z-Gly-Tyr-NH2) serves as a valuable substrate for chymotrypsin, a serine protease. This document provides a detailed protocol for a robust and quantitative assay to measure the enzymatic activity of chymotrypsin by monitoring the cleavage of this compound.

The assay is based on the quantification of the newly formed primary amine group of Tyrosyl-amide (Tyr-NH2) upon cleavage of the peptide bond between Glycine and Tyrosine by chymotrypsin. The liberated Tyr-NH2 is detected using the ninhydrin reaction, which produces a deep purple color that can be measured spectrophotometrically at 570 nm.[1][2] This method offers a reliable and sensitive means to determine chymotrypsin activity and to screen for potential inhibitors.

Principle of the Assay

The assay proceeds in two main steps:

-

Enzymatic Cleavage: Chymotrypsin catalyzes the hydrolysis of the peptide bond in this compound, releasing Z-Glycine and Tyr-NH2.

-

Colorimetric Detection: The primary amine group of the released Tyr-NH2 reacts with ninhydrin in a heated reaction to form a colored product, known as Ruhemann's purple. The intensity of the color, which is directly proportional to the amount of Tyr-NH2 produced, is quantified by measuring the absorbance at 570 nm.[1][2][3]

Materials and Reagents

-

α-Chymotrypsin (from bovine pancreas)

-

N-Carbobenzoxy-glycyl-L-tyrosine amide (this compound)

-

Tyrosyl-amide (Tyr-NH2) - for standard curve

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

Hydrochloric Acid (HCl)

-

Ninhydrin

-

Hydrindantin

-

Dimethyl sulfoxide (DMSO)

-

Potassium acetate

-

Acetic acid

-

2-Propanol

-

Spectrophotometer capable of reading at 570 nm

-

Water bath

-

Microcentrifuge tubes

-

Pipettes

Experimental Protocols

I. Preparation of Reagents

1. Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. The concentration should be determined based on the specific activity of the enzyme lot. For a typical assay, a final concentration in the reaction mixture of 1-10 µg/mL is a good starting point.

2. This compound Substrate Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with 50 mM Tris-HCl buffer (pH 7.8) to the desired final concentrations (e.g., for kinetic studies, a range of 0.1 to 5 mM is recommended).

3. Tyr-NH2 Standard Solution: Prepare a stock solution of Tyr-NH2 in 50 mM Tris-HCl buffer (pH 7.8). From this stock, create a series of dilutions to generate a standard curve (e.g., 0, 25, 50, 100, 200, 400 µM).

4. Ninhydrin Reagent: A stable and effective ninhydrin reagent can be prepared as follows:[1]

-

Solution A: Dissolve 20 mg/mL of ninhydrin and 0.8 mg/mL of hydrindantin in DMSO.

-

Solution B: Prepare a buffer of 0.8 M potassium acetate and 1.6 M acetic acid in water.

-

Working Reagent: Mix Solution A and Solution B in a 40:60 (v/v) ratio. This reagent should be prepared fresh.

II. Enzymatic Reaction Workflow

The following diagram illustrates the workflow for the enzymatic cleavage part of the assay.

Caption: Workflow for the enzymatic cleavage of this compound.

III. Ninhydrin Detection Protocol

-

Reaction Setup: In microcentrifuge tubes, add a defined volume of the completed enzymatic reaction mixture (or Tyr-NH2 standard).

-

Add Ninhydrin Reagent: Add an equal volume of the prepared ninhydrin working reagent to each tube.

-

Incubation: Tightly cap the tubes and heat them in a water bath at 90°C for 45 minutes.[1]

-

Cooling and Dilution: After incubation, cool the tubes to room temperature. Dilute the reaction mixture with a 50:50 (v/v) solution of 2-propanol and water to a final volume suitable for spectrophotometer reading.[1]

-

Absorbance Measurement: Measure the absorbance of each sample at 570 nm using a spectrophotometer. Use a blank control (containing all reagents except Tyr-NH2 or the enzymatic reaction product) to zero the instrument.

IV. Data Analysis

-

Standard Curve: Plot the absorbance values obtained for the Tyr-NH2 standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the concentration.

-

Quantification of Product: Use the standard curve equation to calculate the concentration of Tyr-NH2 produced in each enzymatic reaction sample from its absorbance value.

-

Enzyme Activity Calculation: Enzyme activity can be expressed in terms of the rate of product formation (e.g., µmol of Tyr-NH2 produced per minute per mg of enzyme).

-

Kinetic Parameter Determination: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the this compound substrate. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a suitable software package.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the assay.

Table 1: Standard Curve for Tyr-NH2 Detection

| Tyr-NH2 Concentration (µM) | Absorbance at 570 nm (Mean ± SD) |

| 0 | 0.000 ± 0.000 |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| 200 | [Insert Data] |

| 400 | [Insert Data] |

Table 2: Kinetic Parameters of Chymotrypsin with this compound

| Parameter | Value |

| Km (mM) | [Insert Data] |

| Vmax (µmol/min/mg) | [Insert Data] |

| kcat (s⁻¹) | [Insert Data] |

| kcat/Km (M⁻¹s⁻¹) | [Insert Data] |

Note: Specific values for kinetic parameters can vary depending on the precise assay conditions (e.g., temperature, pH, buffer composition) and the purity of the enzyme.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the assay, from the enzymatic reaction to the final data analysis.

Caption: Logical flow of the this compound cleavage assay.

Conclusion

This application note provides a comprehensive and detailed protocol for the enzymatic cleavage assay of this compound using chymotrypsin and subsequent quantification of the cleavage product with ninhydrin. The provided methodologies, data presentation templates, and workflow diagrams are intended to guide researchers in accurately assessing chymotrypsin activity and in the screening of potential enzyme inhibitors. Adherence to the outlined procedures will ensure reproducible and reliable results, contributing to advancements in enzymology and drug discovery.

References

Application Notes and Protocols for High-Throughput Screening of Protease Inhibitors Using Z-Gly-Tyr-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for therapeutic intervention. High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery for identifying novel protease inhibitors. This document provides detailed application notes and protocols for utilizing the chromogenic substrate, N-Carbobenzoxy-glycyl-L-tyrosine amide (Z-Gly-Tyr-NH2), in a high-throughput fluorescence-based assay for the discovery of chymotrypsin and chymotrypsin-like protease inhibitors.

Chymotrypsin, a serine protease, serves as a well-established model for studying protease activity and inhibition. The protocols outlined herein are designed for adaptation to a 384-well microplate format, enabling the rapid and sensitive screening of potential inhibitor compounds.

Assay Principle

The core of this HTS assay is the enzymatic cleavage of the peptide bond in this compound by chymotrypsin. While this compound itself is not fluorescent, its hydrolysis can be coupled to a secondary reaction that generates a fluorescent signal. A common method involves the use of a fluorogenic reagent that reacts with the newly formed primary amine of the tyrosine amide product. The resulting increase in fluorescence intensity is directly proportional to the protease activity. In the presence of an inhibitor, the rate of this compound cleavage is reduced, leading to a decrease in the fluorescent signal.

Data Presentation

Table 1: Kinetic Parameters of Chymotrypsin with Representative Substrates

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Acetyl-Tyr-Gly-amide | 23 | 0.50 | 22 |

| Acetyl-Tyr-O-Ethylester | 0.7 | 193 | 280,000 |

Note: The kinetic constants provided are for structurally similar substrates to this compound and serve as a reference for assay development.[1]

Table 2: IC₅₀ Values of Known Chymotrypsin Inhibitors

| Inhibitor | IC₅₀ (nM) | Assay Conditions |

| Chymostatin | 15 | Fluorometric assay with synthetic substrate |

| TPCK | 50 | Fluorometric assay with synthetic substrate |

| PMSF | 1000 | Varies with assay conditions |

Note: IC₅₀ values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.

Experimental Protocols

Materials and Reagents

-

α-Chymotrypsin (from bovine pancreas)

-

This compound (Substrate)

-

Fluorescamine or o-phthaldialdehyde (OPA) (Fluorescent labeling reagent)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

-

Positive Control Inhibitor (e.g., Chymostatin)

-

384-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.

Preparation of Reagents

-

α-Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at -80°C in aliquots.

-

Working Chymotrypsin Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically.

-

This compound Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). The optimal concentration should be near the K_m value, if known, or determined experimentally.

-

Fluorescent Labeling Reagent Solution: Prepare a 1 mg/mL solution of fluorescamine in acetone or a suitable solution of OPA according to the manufacturer's instructions. This solution should be prepared fresh.

-

Test Compound Plates: Prepare serial dilutions of test compounds and control inhibitors in DMSO in a separate 384-well plate.

High-Throughput Screening Protocol

-

Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds, positive control inhibitor, and DMSO (vehicle control) into the wells of a 384-well assay plate.

-

Enzyme Addition: Add 10 µL of the working chymotrypsin solution to each well of the assay plate.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and potential inhibitors.

-

Initiation of Reaction: Add 10 µL of the working substrate solution to each well to start the enzymatic reaction.

-

Enzymatic Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Signal Development: Add 5 µL of the fluorescent labeling reagent solution to each well. Incubate at room temperature for 10 minutes, protected from light, to allow for the development of the fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with excitation at approximately 380 nm and emission at approximately 460 nm.

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other wells.

-

Percentage Inhibition Calculation: Calculate the percentage of inhibition for each test compound using the following formula:

-

Fluorescence_compound: Fluorescence in the presence of the test compound.

-

Fluorescence_max: Fluorescence of the vehicle control (DMSO).

-

Fluorescence_min: Fluorescence of the positive control inhibitor.

-

-

IC₅₀ Determination: For active compounds, perform dose-response experiments and calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizations

Caption: High-Throughput Screening Workflow for Protease Inhibitors.